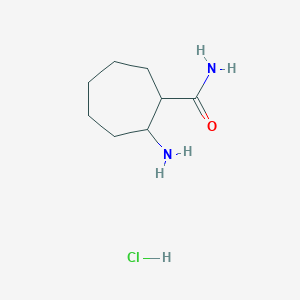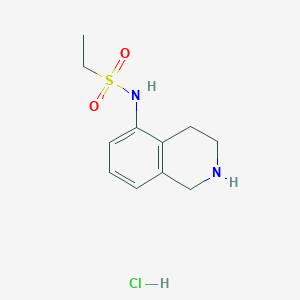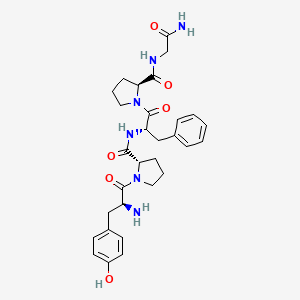
L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide
Descripción general
Descripción
L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide is a complex organic compound. It is a peptide composed of the amino acids tyrosine, proline, phenylalanine, and glycine .
Molecular Structure Analysis
The molecular structure of L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide is complex due to the presence of multiple amino acids. The molecular formula is C30H38N6O6 . The average mass is 579.644 Da and the monoisotopic mass is 579.269287 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide include a density of 1.4±0.1 g/cm3, a boiling point of 1383.3±65.0 °C at 760 mmHg, and a flash point of 790.4±34.3 °C . It has 19 H bond acceptors, 10 H bond donors, and 22 freely rotating bonds .Aplicaciones Científicas De Investigación
Dairy Product Enhancement
L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide: has been studied for its role in the enzymatic ripening of cheese. The compound is involved in the degradation of caseins, particularly β-casein, which can influence the taste development during cheese ripening . The peptidase activity of certain microorganisms like Pseudomonas fluorescens can hydrolyze milk proteins, affecting the flavor profile and shelf-life of dairy products .
Blood Pressure Regulation
Peptides similar to L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide have been identified in fermented milk and are known to possess significant angiotensin-converting enzyme (ACE) inhibitory activity . These peptides can contribute to the normotensive effects of fermented milk, suggesting a potential application of L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide in managing hypertension through ACE inhibition .
Microbial Peptidase Profiling
The compound’s peptidase profile is useful for identifying and characterizing the enzymatic activities of various microbial strains. This application is crucial in understanding the role of microbial peptidases in peptide utilization, transport, and protein synthesis . It also aids in the recognition and degradation of incorrectly folded intracellular proteins .
Biotechnological Applications in Cheese Making
In the context of dairy biotechnology, L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide can be used to differentiate “bitter” from “non-bitter” lactic acid starter cultures based on their ability to form and degrade bitter peptides during cheese ripening . This differentiation is essential for improving the quality and taste of cheese.
Pharmaceutical Research
While specific studies on L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide were not found, peptides with similar structures have been evaluated for their toxicological potential and safety in pharmaceutical applications . This suggests that L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide could be researched further for its pharmacological properties and potential therapeutic uses.
Enzyme Activity Studies
The compound can be used to study the properties of hydrolytic systems in various strains of bacteria. Understanding the enzyme activity and stability under different conditions, such as refrigerated or frozen storage, is vital for applications in food science and microbiology .
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N6O6/c31-22(16-20-10-12-21(37)13-11-20)29(41)35-14-5-9-25(35)28(40)34-23(17-19-6-2-1-3-7-19)30(42)36-15-4-8-24(36)27(39)33-18-26(32)38/h1-3,6-7,10-13,22-25,37H,4-5,8-9,14-18,31H2,(H2,32,38)(H,33,39)(H,34,40)/t22-,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQAWTFYPCLZEV-QORCZRPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10834257 | |
| Record name | L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10834257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide | |
CAS RN |
83936-21-4 | |
| Record name | L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10834257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



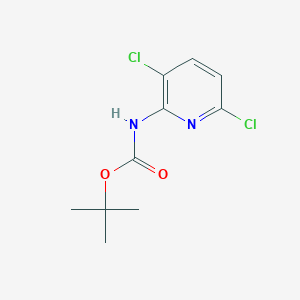
![[2-(2,2,2-Trifluoroethoxy)ethyl]hydrazine dihydrochloride](/img/structure/B1445648.png)

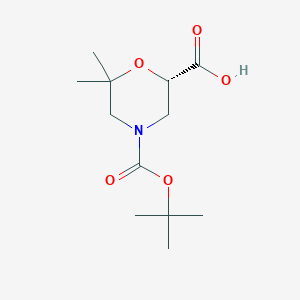


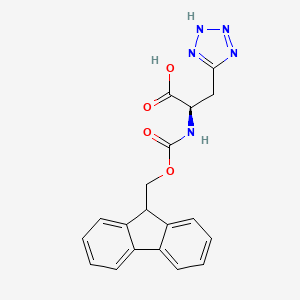

![[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride](/img/structure/B1445656.png)
![N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide hydrochloride](/img/structure/B1445657.png)


